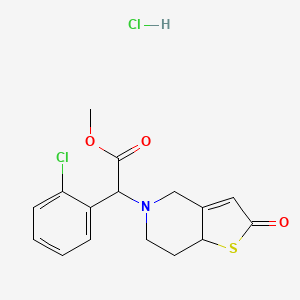
2-Oxo clopidogrel hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo clopidogrel hydrochloride is a significant intermediate in the metabolic pathway of clopidogrel, a widely used antiplatelet agent. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases such as myocardial infarction, stroke, and peripheral arterial disease . The compound this compound plays a crucial role in the bioactivation of clopidogrel, converting it into its active metabolite.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo clopidogrel hydrochloride involves the oxidation of clopidogrel. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2B6 . The reaction conditions include the presence of these enzymes and appropriate cofactors to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes or chemical oxidation methods. The use of biocatalysis is preferred due to its specificity and efficiency in producing the desired intermediate with high yield and purity .
化学反应分析
Types of Reactions: 2-Oxo clopidogrel hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of clopidogrel to this compound.
Reduction: Potential reduction back to clopidogrel under specific conditions.
Substitution: Possible substitution reactions at the oxo group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The primary product of the oxidation reaction is this compound, which can further undergo metabolic transformations to form the active thiol metabolite of clopidogrel .
科学研究应用
2-Oxo clopidogrel hydrochloride has several scientific research applications, including:
Pharmaceutical Research: Used as an intermediate in the synthesis of clopidogrel and its metabolites.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying clopidogrel and its metabolites in biological samples.
Biological Studies: Investigated for its role in the metabolic pathway of clopidogrel and its effects on platelet aggregation.
Industrial Applications: Utilized in the production of clopidogrel and related compounds for therapeutic use.
作用机制
The mechanism of action of 2-Oxo clopidogrel hydrochloride involves its conversion to the active thiol metabolite of clopidogrel. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . This inhibition prevents the formation of blood clots, thereby reducing the risk of cardiovascular events.
相似化合物的比较
Clopidogrel: The parent compound from which 2-Oxo clopidogrel hydrochloride is derived.
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticlopidine: An older antiplatelet agent with a similar chemical structure and function.
Uniqueness: this compound is unique due to its specific role as an intermediate in the bioactivation of clopidogrel. Unlike prasugrel and ticlopidine, which are also antiplatelet agents, this compound is not used directly as a therapeutic agent but is crucial for the formation of the active metabolite of clopidogrel .
属性
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLQPXPVKZERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676090 |
Source


|
| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-27-0 |
Source


|
| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
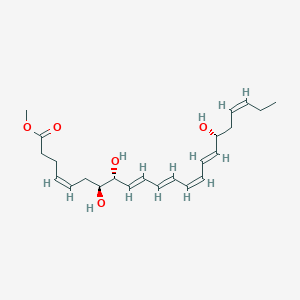
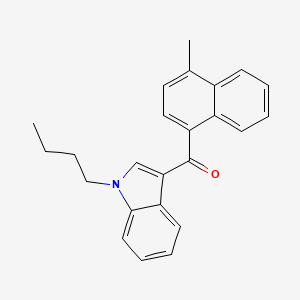
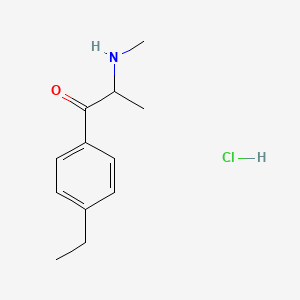

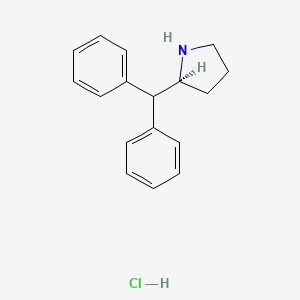
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
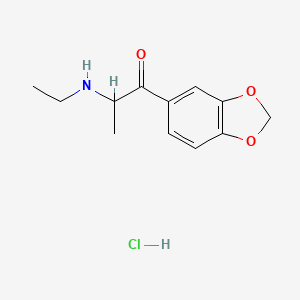

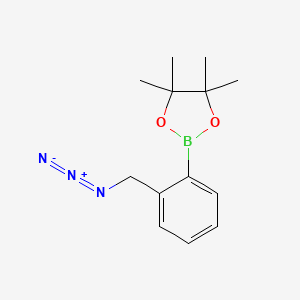
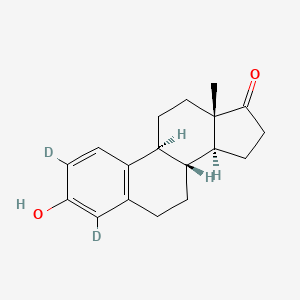
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
